Pyridine, 2,4-bis(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,4-bis(phenylsulfonyl)-: is a chemical compound with the molecular formula C17H13NO4S2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(phenylsulfonyl)- typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,4-bis(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2,4-bis(phenylsulfonyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: In biological research, Pyridine, 2,4-bis(phenylsulfonyl)- is used as a probe to study enzyme mechanisms and interactions. It can also be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, Pyridine, 2,4-bis(phenylsulfonyl)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 2,4-bis(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound can also interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Pyridine, 2-phenylsulfonyl-: This compound has only one phenylsulfonyl group and exhibits different reactivity and properties compared to Pyridine, 2,4-bis(phenylsulfonyl)-.
Pyridine, 4-phenylsulfonyl-: Similar to the above, but with the phenylsulfonyl group at the 4-position.
Pyridine, 2,6-bis(phenylsulfonyl)-: This compound has phenylsulfonyl groups at the 2 and 6 positions, leading to different steric and electronic effects.
Uniqueness: Pyridine, 2,4-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups at the 2 and 4 positions of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
56460-66-3 |
---|---|
Molecular Formula |
C17H13NO4S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,4-bis(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C17H13NO4S2/c19-23(20,14-7-3-1-4-8-14)16-11-12-18-17(13-16)24(21,22)15-9-5-2-6-10-15/h1-13H |
InChI Key |
QQXYXJRMIDRLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.